Cas no 2228770-51-0 (1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylmethanol)

1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropylmethanol is a versatile cyclopropane-containing heterocyclic compound, primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the pyrazole ring and cyclopropylmethanol moiety, contribute to its utility in the development of biologically active molecules. The compound exhibits favorable stability and reactivity, making it suitable for further functionalization in medicinal chemistry applications. Its rigid cyclopropyl group enhances conformational control, which can be advantageous in the design of receptor-targeted compounds. The phenyl-substituted pyrazole core also offers potential for π-stacking interactions, improving binding affinity in drug discovery. This compound is typically handled under controlled conditions due to its synthetic sensitivity.
1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylmethanol structure
2228770-51-0 structure
Product name:1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylmethanol
CAS No:2228770-51-0
MF:C13H14N2O
MW:214.263062953949
CID:5825760
PubChem ID:165619585

1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylmethanol
    • EN300-1862570
    • [1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]methanol
    • 2228770-51-0
    • Inchi: 1S/C13H14N2O/c16-10-13(6-7-13)11-8-14-15(9-11)12-4-2-1-3-5-12/h1-5,8-9,16H,6-7,10H2
    • InChI Key: UXCQLBCPSJMLPF-UHFFFAOYSA-N
    • SMILES: OCC1(C2C=NN(C3C=CC=CC=3)C=2)CC1

Computed Properties

  • Exact Mass: 214.110613074g/mol
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38Ų

1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1862570-5.0g
[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]methanol
2228770-51-0
5g
$4184.0 2023-06-03
Enamine
EN300-1862570-0.25g
[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]methanol
2228770-51-0
0.25g
$1328.0 2023-09-18
Enamine
EN300-1862570-5g
[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]methanol
2228770-51-0
5g
$4184.0 2023-09-18
Enamine
EN300-1862570-1g
[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]methanol
2228770-51-0
1g
$1442.0 2023-09-18
Enamine
EN300-1862570-1.0g
[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]methanol
2228770-51-0
1g
$1442.0 2023-06-03
Enamine
EN300-1862570-0.1g
[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]methanol
2228770-51-0
0.1g
$1269.0 2023-09-18
Enamine
EN300-1862570-10.0g
[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]methanol
2228770-51-0
10g
$6205.0 2023-06-03
Enamine
EN300-1862570-0.5g
[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]methanol
2228770-51-0
0.5g
$1385.0 2023-09-18
Enamine
EN300-1862570-0.05g
[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]methanol
2228770-51-0
0.05g
$1212.0 2023-09-18
Enamine
EN300-1862570-2.5g
[1-(1-phenyl-1H-pyrazol-4-yl)cyclopropyl]methanol
2228770-51-0
2.5g
$2828.0 2023-09-18

Additional information on 1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylmethanol

Research Briefing on 1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylmethanol (CAS: 2228770-51-0)

1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylmethanol (CAS: 2228770-51-0) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrazole and cyclopropylmethanol moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.

The synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylmethanol involves a multi-step process, including the formation of the pyrazole ring followed by the introduction of the cyclopropylmethanol group. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of the compound. Researchers have noted its high yield and scalability, making it a viable candidate for further development.

Pharmacological evaluations of 1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylmethanol have revealed its activity against several biological targets. In vitro studies have demonstrated its inhibitory effects on specific enzymes and receptors, suggesting potential applications in treating inflammatory diseases and neurological disorders. Additionally, its pharmacokinetic properties, including bioavailability and metabolic stability, are currently under investigation to assess its suitability as a therapeutic agent.

Recent advancements in computational chemistry have enabled the prediction of the compound's binding affinity and interaction with biological macromolecules. Molecular docking studies have provided insights into its mechanism of action, further supporting its potential as a drug candidate. Collaborative efforts between academic and industrial researchers are underway to optimize its structure for enhanced efficacy and reduced side effects.

In conclusion, 1-(1-phenyl-1H-pyrazol-4-yl)cyclopropylmethanol represents a promising avenue for future drug development. Its unique chemical structure and demonstrated biological activity make it a compound of interest for researchers in the chemical biology and pharmaceutical sectors. Ongoing studies aim to explore its full therapeutic potential and translate these findings into clinical applications.

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